molecular formula C22H25N3O4 B11269299 N-(2-Ethoxyphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-YL}acetamide

N-(2-Ethoxyphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-YL}acetamide

Cat. No.: B11269299
M. Wt: 395.5 g/mol
InChI Key: SMZCKSJKSQEVPT-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-YL}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-YL}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable diketone under acidic conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the piperazine intermediate with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methylphenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and an aluminum chloride catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving piperazine derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known drugs.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-YL}acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Ethoxyphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-YL}acetamide is unique due to its specific combination of functional groups and structural features. The presence of both ethoxy and methylphenylmethyl groups, along with the piperazine ring, gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-yl]acetamide

InChI

InChI=1S/C22H25N3O4/c1-3-29-19-7-5-4-6-18(19)23-20(26)15-25-13-12-24(21(27)22(25)28)14-17-10-8-16(2)9-11-17/h4-11H,3,12-15H2,1-2H3,(H,23,26)

InChI Key

SMZCKSJKSQEVPT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCN(C(=O)C2=O)CC3=CC=C(C=C3)C

Origin of Product

United States

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